REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[C:6]([O:12][CH3:13])=[CH:5][C:4]=1[N:14]1[CH2:19][CH2:18][CH:17]([N:20]2[CH2:25][CH2:24][N:23]([S:26]([CH3:29])(=[O:28])=[O:27])[CH2:22][CH2:21]2)[CH2:16][CH2:15]1)[CH3:2]>CCOC(C)=O.[Pt]>[CH2:1]([C:3]1[C:4]([N:14]2[CH2:19][CH2:18][CH:17]([N:20]3[CH2:21][CH2:22][N:23]([S:26]([CH3:29])(=[O:27])=[O:28])[CH2:24][CH2:25]3)[CH2:16][CH2:15]2)=[CH:5][C:6]([O:12][CH3:13])=[C:7]([CH:8]=1)[NH2:9])[CH3:2]
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=C(C(=C1)[N+](=O)[O-])OC)N1CCC(CC1)N1CCN(CC1)S(=O)(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at rt for 2 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sealed in a round bottom flask with a rubber septum
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purged with N2 gas
|
Type
|
CUSTOM
|
Details
|
the vessel was flushed with the H2 gas
|
Type
|
CUSTOM
|
Details
|
the complete consumption of the starting nitro compound so the reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=CC(=C(N)C1)OC)N1CCC(CC1)N1CCN(CC1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.479 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |